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Compound of Interest

2-[2-(Phenylthio)Phenyl]Acetic
Acid

Cat. No.: BO75655

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Phenylthio)Phenyl]Acetic Acid is a carboxylic acid derivative that holds potential as a
key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular
structure, featuring a phenylthio substituent on a phenylacetic acid backbone, suggests
possible applications in the development of novel therapeutic agents, particularly in the realm
of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a
comprehensive overview of the known chemical properties of 2-[2-(Phenylthio)Phenyl]Acetic
Acid, alongside a discussion of potential synthetic routes and the biological context of related
compounds, offering a valuable resource for researchers in medicinal chemistry and drug
discovery.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-[2-(Phenylthio)Phenyl]Acetic
Acid are summarized below. These properties are essential for its handling, characterization,
and application in synthetic chemistry.
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Property Value Reference(s)
CAS Number 1527-17-9 [1]
Molecular Formula C14H1202S [1]
Molecular Weight 244.31 g/mol [1]
Appearance Light yellow to yellow solid [1]
Melting Point 123 °C [1]
Boiling Point 205 °C (at 1.2 Torr) [1]
Density (Predicted) 1.27 £ 0.1 g/cm3 [1]
pKa (Predicted) 413 +0.10 [1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-[2-
(Phenylthio)Phenyl]Acetic Acid are not readily available in published literature, a plausible
synthetic route can be conceptualized based on established organic chemistry reactions. A
potential approach involves a nucleophilic aromatic substitution reaction followed by functional
group manipulation.

Disclaimer: The following protocol is a generalized, hypothetical workflow and has not been
experimentally validated for this specific compound. It is intended to serve as a conceptual
guide for researchers.

Hypothetical Synthesis Workflow

A potential synthetic pathway could start from 2-chlorophenylacetic acid and thiophenol. The
key step would be a copper-catalyzed Ullmann condensation or a palladium-catalyzed
Buchwald-Hartwig cross-coupling reaction to form the C-S bond.
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A potential synthetic workflow for 2-[2-(Phenylthio)Phenyl]Acetic Acid.

General Experimental Steps:

» Reaction Setup: To a reaction vessel, add 2-chlorophenylacetic acid, thiophenol, a suitable
palladium or copper catalyst, a base (such as potassium carbonate), and an appropriate
solvent (e.g., toluene or DMF).

e Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for
a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or
gas chromatography-mass spectrometry (GC-MS).

o Work-up: After completion, cool the reaction mixture and perform an aqueous work-up to
remove inorganic salts. This typically involves partitioning the mixture between an organic
solvent and water, followed by separation of the organic layer.
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« Purification: The crude product can be purified by column chromatography on silica gel to
isolate the desired 2-[2-(Phenylthio)Phenyl]Acetic Acid.

o Characterization: The final product should be characterized by spectroscopic methods such
as *H NMR, 3C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and

purity.

Spectral Data Analysis (Predicted)

Although experimental spectral data for 2-[2-(Phenylthio)Phenyl]Acetic Acid is not available
in the public domain, a prediction of the key spectral features can be made based on its
structure.

e 1H NMR: The spectrum would be expected to show multiplets in the aromatic region
(approximately 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings. A singlet
for the methylene (-CH2) protons adjacent to the carboxylic acid group would likely appear
around 3.6-4.0 ppm. The carboxylic acid proton would be a broad singlet at a higher
chemical shift (typically >10 ppm).

e 13C NMR: The spectrum would display signals for the aromatic carbons, the methylene
carbon, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180

ppm).

» IR Spectroscopy: Key absorption bands would include a broad O-H stretch from the
carboxylic acid (around 2500-3300 cm~1), a C=0 stretch (around 1700 cm~1), and C-S
stretching vibrations.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (244.31 g/mol).

Biological Activity and Potential Mechanism of
Action

While there are no specific studies on the biological activity of 2-[2-(Phenylthio)Phenyl]Acetic
Acid, its structural similarity to known NSAIDs suggests that it may exhibit anti-inflammatory
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properties. The broader class of phenylacetic acid derivatives has been investigated for various
pharmacological activities.

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX)
enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid
compounds that are involved in inflammation, pain, and fever.

The Cyclooxygenase (COX) Pathway

The COX pathway is a critical target for anti-inflammatory drugs. There are two main isoforms
of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic
functions, and COX-2, which is induced during inflammation.
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The Cyclooxygenase (COX) signaling pathway, a potential target for phenylacetic acid
derivatives.

Given its structure, it is plausible that 2-[2-(Phenylthio)Phenyl]Acetic Acid could act as an
inhibitor of COX-1 and/or COX-2. Further in vitro and in vivo studies would be necessary to
confirm this hypothesis and to determine its potency and selectivity.

Conclusion

2-[2-(Phenylthio)Phenyl]Acetic Acid is a readily available chemical intermediate with
potential for use in the synthesis of novel pharmaceutical agents. While specific experimental
data on its synthesis and biological activity are currently limited, its chemical structure provides
a strong rationale for its investigation as a potential anti-inflammatory agent. This guide has
provided the known chemical and physical properties of the compound, a hypothetical synthetic
workflow, and a discussion of the relevant biological context. It is hoped that this information
will serve as a valuable starting point for researchers interested in exploring the therapeutic
potential of this and related molecules. Further research is warranted to fully elucidate the
chemical and pharmacological profile of 2-[2-(Phenylthio)Phenyl]Acetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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